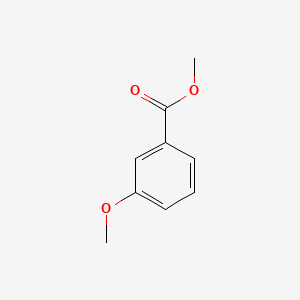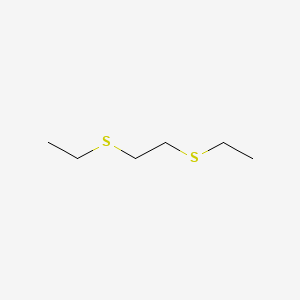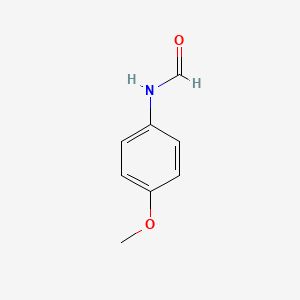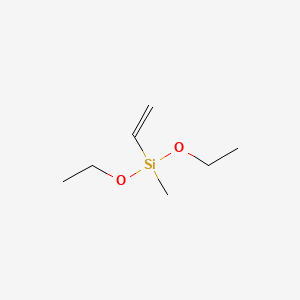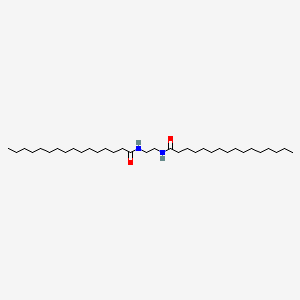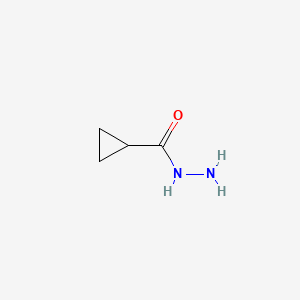
Cyclopropanecarbohydrazide
Vue d'ensemble
Description
Cyclopropanecarbohydrazide (CPC) is a cyclic organic compound that has become increasingly popular in recent years due to its wide range of applications in scientific research. CPC is a versatile reagent that can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of future directions.
Applications De Recherche Scientifique
Agents anticancéreux
Des dérivés de cyclopropanecarbohydrazide ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux . Ces composés ont été testés sur un panel de quatre lignées cellulaires cancéreuses, et quatre composés ont montré une activité prometteuse à une concentration micromolaire contre toutes les lignées cellulaires testées avec des valeurs de CI50 comprises entre 1,9 et 8,45 μM .
Prototypes anti-inflammatoires et analgésiques
Les acylhydrazones, une classe de composés qui comprend la this compound, ont été utilisées dans la conception de nouveaux composés bioactifs pour le traitement de la douleur chronique . En particulier, la structure de LASSBio-1514, un prototype anti-inflammatoire et analgésique, a été modifiée pour créer une série de cyclopentyl-, cyclobutyl- et cyclopropylacylhydrazones . Ces composés ont été synthétisés et évalués chez des modèles murins d'inflammation et de douleur .
Applications en organocatalyse
Des catalyseurs à base de cyclopropène et de cyclopropénium, qui pourraient potentiellement inclure la this compound, ont été développés pour les transformations organiques . Il s'agit d'un ajout récent au domaine de la recherche sur les nouveaux catalyseurs à base de petites molécules .
Mécanisme D'action
Target of Action
Cyclopropanecarbohydrazide and its derivatives have been studied for their potential as anticancer agents . The primary target of these compounds is the colchicine binding site , a protein involved in cell division and growth. By interacting with this site, this compound can potentially inhibit the proliferation of cancer cells.
Mode of Action
It is believed that the compound interacts with its target, the colchicine binding site, leading to changes in the cell division process . This interaction could potentially disrupt the normal function of the target protein, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
Given its potential anticancer activity, it is likely that the compound affects pathways related to cell division and growth
Result of Action
It is believed that the compound’s interaction with the colchicine binding site could potentially disrupt cell division and growth, thereby inhibiting the proliferation of cancer cells .
Analyse Biochimique
Biochemical Properties
Cyclopropanecarbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division. Moreover, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These binding interactions can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to changes in the levels of specific metabolites. Additionally, this compound can interact with cofactors, such as NADH and FADH2, which are essential for the proper functioning of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporter proteins such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
cyclopropanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKIEHOOZWARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219776 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-93-8 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Cyclopropanecarbohydrazide and how does it influence its properties?
A1: this compound crystallizes in a monoclinic system with the space group P21/c [, ]. The molecules within the crystal lattice are connected through a network of hydrogen bonds. Specifically, chains of N-H···O hydrogen bonds run parallel to the b-axis, linking the molecules together []. Additionally, weaker N-H···N bonds form along the twofold screw axes, further stabilizing the structure by connecting the terminal nitrogen atoms []. This intricate hydrogen bonding network likely contributes to the compound's stability and influences its physical properties, such as melting point and solubility.
Q2: Is there evidence of conjugation between the cyclopropane ring and the carbohydrazide moiety in this compound?
A2: Yes, X-ray diffraction studies suggest conjugation between the cyclopropane ring and the carbohydrazide group in this compound []. The C-C bond length between these two groups is shorter than what would be expected for a typical single bond, indicating some degree of double bond character []. This conjugation could influence the molecule's reactivity and electronic properties, potentially impacting its biological activity and interactions with other molecules.
Q3: Have any studies explored potential applications of this compound derivatives?
A3: While the provided research primarily focuses on the structural characterization of this compound, one study investigates the synthesis and biological evaluation of novel this compound derivatives []. While specific details about their activity are not provided, this research highlights the potential for modifying the this compound scaffold to create new compounds with potentially useful biological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)






